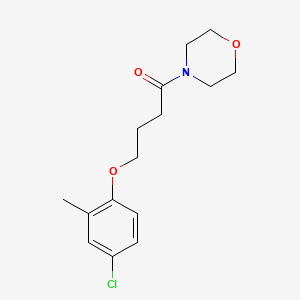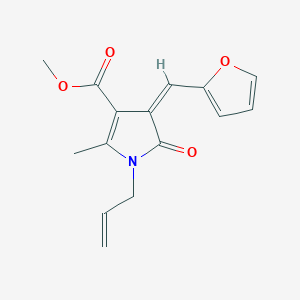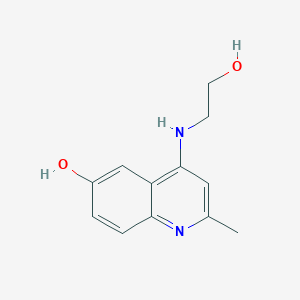![molecular formula C16H13ClN2O4S B1227292 2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)
2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid is a member of thioureas.
Aplicaciones Científicas De Investigación
Electrochemical Behavior
- Electrochemical Reduction Mechanism : The study by Mandić, Nigović, and Šimunić (2004) on related azo benzoic acids, including 2-hydroxy-5-sulfophenyl-azo-benzoic acid, reveals insights into the electrochemical reduction mechanism of such compounds. This research highlights the impact of sulfo substituents on the electrochemical behavior and proposes a reduction mechanism leading to amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).
Synthesis and Characterization
- Synthesis and Biological Evaluation : Bhat et al. (2016) synthesized a series of oxadiazole derivatives starting from 3-chloro-2-fluoro benzoic acid, which has structural similarities. These compounds were characterized and evaluated for biological activities, providing a framework for understanding the synthesis and potential applications of related compounds (Bhat et al., 2016).
Biological Activities
- Antibacterial Activity of Schiff Bases : Parekh et al. (2005) investigated the synthesis of Schiff bases derived from 4-aminobenzoic acid, demonstrating their potential as antibacterial agents. This study provides insights into the biological applications of benzoic acid derivatives in combating bacterial strains (Parekh et al., 2005).
- Industrial Process for SGLT2 Inhibitors : Zhang et al. (2022) describe the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an intermediate for SGLT2 inhibitors used in diabetes therapy. This demonstrates the pharmaceutical application of such compounds (Zhang et al., 2022).
Chemical Transformations
- Transformation and Excretion of Drugs : Arita et al. (1970) studied the transformation of metoclopramide, a drug structurally related to benzoic acid derivatives, in rabbits. This research provides insight into how such compounds are metabolized and excreted in biological systems (Arita et al., 1970).
Photodecomposition Studies
- Photodecomposition of Chlorobenzoic Acids : Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, which leads to the replacement of chlorine with hydroxyl and hydrogen. This study is relevant for understanding the environmental degradation of such compounds (Crosby & Leitis, 1969).
Propiedades
Fórmula molecular |
C16H13ClN2O4S |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
2-chloro-5-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O4S/c1-23-11-4-2-3-9(7-11)14(20)19-16(24)18-10-5-6-13(17)12(8-10)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24) |
Clave InChI |
YJOGCPFPWBFJHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)



![4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone](/img/structure/B1227226.png)
![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)

![2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid](/img/structure/B1227232.png)
![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)